methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is a heterocyclic organic compound with significant potential in various scientific fields. This compound features a pyridazine ring substituted with bromine, hydroxyl groups, and a carboxylate ester, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate typically involves the following steps:
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol, ammonia (NH₃) in ethanol.
Major Products
Oxidation: Formation of 5-bromo-4,6-dioxopyridazine-3-carboxylate.
Reduction: Formation of methyl 4,6-dihydroxypyridazine-3-carboxylate.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for designing inhibitors of specific enzymes involved in metabolic pathways.
Medicine
In medicinal research, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with active sites, influencing the compound’s binding affinity and specificity. The carboxylate ester can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4,6-dihydroxypyridazine-3-carboxylate
- Methyl 5-fluoro-4,6-dihydroxypyridazine-3-carboxylate
- Methyl 5-iodo-4,6-dihydroxypyridazine-3-carboxylate
Uniqueness
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2613384-48-6 |
---|---|
Molecular Formula |
C6H5BrN2O4 |
Molecular Weight |
249 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.